oxo(oxonickeliooxy)nickel

Organic synthesis Oxidation Stoichiometric oxidant selection

Oxo(oxonickeliooxy)nickel, systematically designated as nickel(IV) oxide hydrate (NiO₂·xH₂O) and commonly supplied as nickel peroxide or nickel sesquioxide (Ni₂O₃), is a high-valent, non-stoichiometric nickel oxide characterized by its substantial active oxygen content—typically ≥30% active peroxide basis in commercial technical grades. Unlike the well-characterized, thermally stable nickel(II) oxide (NiO, mp ~1984 °C), this compound is metastable and decomposes at approximately 600 °C, releasing reactive oxygen.

Molecular Formula Ni2O3
Molecular Weight 165.385 g/mol
Cat. No. B12058300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxo(oxonickeliooxy)nickel
Molecular FormulaNi2O3
Molecular Weight165.385 g/mol
Structural Identifiers
SMILESO=[Ni]O[Ni]=O
InChIInChI=1S/2Ni.3O
InChIKeyPZFKDUMHDHEBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Oxo(oxonickeliooxy)nickel (CAS 12035-36-8) Is Selected for Oxidation-Critical Applications: A Procurement-Focused Technical Overview


Oxo(oxonickeliooxy)nickel, systematically designated as nickel(IV) oxide hydrate (NiO₂·xH₂O) and commonly supplied as nickel peroxide or nickel sesquioxide (Ni₂O₃), is a high-valent, non-stoichiometric nickel oxide characterized by its substantial active oxygen content—typically ≥30% active peroxide basis in commercial technical grades [1]. Unlike the well-characterized, thermally stable nickel(II) oxide (NiO, mp ~1984 °C), this compound is metastable and decomposes at approximately 600 °C, releasing reactive oxygen [2]. It serves as a heterogeneous stoichiometric oxidant and catalyst for chemoselective organic transformations, having been employed in oxidation protocols since the 1960s and more recently in electrocatalysis and supercapacitor electrode architectures.

Why Nickel(II) Oxide, MnO₂, or Other Common Oxidants Cannot Replace Oxo(oxonickeliooxy)nickel in Critical Workflows


Generic substitution of oxo(oxonickeliooxy)nickel with lower-oxidation-state nickel oxides (e.g., NiO), or with alternative stoichiometric oxidants such as active manganese dioxide, risks substantial performance loss across multiple measurable dimensions. Nickel(II) oxide lacks the labile peroxide/superoxide oxygen that defines the oxidative stoichiometry of this compound—commercial material carries ~30% active peroxide, while NiO carries essentially zero . Head-to-head oxidation experiments demonstrate that nickel peroxide achieves benzaldehyde yields from benzyl alcohol approximately 2.8-fold higher than MnO₂ under comparable conditions, with a markedly lower required oxidant excess and shorter reaction time [1]. Electrochemical and thermal behavior further diverge: the metastable high-valent structure decomposes at ~600 °C with oxygen release, enabling reactivity pathways unavailable to the thermally refractory NiO (mp ~1984 °C). These quantifiable gaps in active oxygen availability, oxidation efficiency, and thermal lability mean that procurement decisions cannot treat this compound as interchangeable with generic nickel oxides or commodity oxidants.

Oxo(oxonickeliooxy)nickel: 6 Quantifiable Differentiators Backed by Comparator Data for Scientific Procurement Decisions


Oxidation Yield and Stoichiometric Efficiency: Nickel Peroxide vs. Active Manganese Dioxide in Benzyl Alcohol Oxidation

In a direct head-to-head comparison for benzyl alcohol oxidation in benzene, nickel peroxide (oxo(oxonickeliooxy)nickel) delivered a benzaldehyde yield of approximately 76%, compared to approximately 27% for active manganese dioxide under equivalent conditions [1]. Moreover, the required oxidant excess is substantially lower: nickel peroxide achieves satisfactory oxidation at 1–2× the theoretical equivalent, whereas MnO₂ typically requires several to several tens of times the theoretical amount [1]. An independent study on kojic acid benzyl ether oxidation confirmed this efficiency gap: nickel peroxide required only ~5× weight ratio versus ~10× for MnO₂ to achieve ~90% yield, with reaction times of 0.5–1.0 h versus 2.0 h for MnO₂ [2].

Organic synthesis Oxidation Stoichiometric oxidant selection

Active Peroxide Oxygen Content: Fundamental Compositional Differentiator from Nickel(II) Oxide

Commercially supplied oxo(oxonickeliooxy)nickel is specified to contain approximately 30% active peroxide basis, with nickel content exceeding 25% in the hydrated form NiO₂·xH₂O . In contrast, nickel(II) oxide (NiO, CAS 1313-99-1) contains zero labile peroxide oxygen—its oxygen is present solely as lattice oxide (O²⁻) [1]. This compositional difference is not merely academic: the active oxygen content directly dictates the stoichiometric oxidizing capacity per unit mass of reagent. For a given oxidation reaction requiring one equivalent of active oxygen, approximately 3.3 g of nickel peroxide (at 30% active peroxide) is needed per gram of available oxygen, whereas NiO provides no stoichiometric oxidation capacity whatsoever.

Oxidant specification Quality control Reagent procurement

Electrocatalytic Urea Oxidation Activity: 6.4-Fold Enhancement Over Conventional Nickel Hydroxide/Oxide

A 2023 structural and catalytic study published in JACS Au resolved the molecular identity of nickel peroxide as a bridging superoxide-containing nickel hydroxide (nickel superoxyhydroxide) and quantified its electrocatalytic performance in urea oxidation. The nickel peroxide-derived material exhibited a 6.4-fold increase in electrocatalytic activity compared to conventional nickel hydroxide/oxyhydroxide materials operating within the standard Bode diagram regime [1]. The enhanced activity is attributed to the unique Ni(OO)(OH)Ni five-membered ring active site generated by superoxide incorporation, which tunes the local electronic environment of both nickel and oxygen beyond what is achievable with conventional NiO/Ni(OH)₂/NiOOH phases.

Electrocatalysis Urea oxidation Energy conversion

Supercapacitor Electrode Performance: Ni₂O₃-Based Composite Achieves 796 F g⁻¹ vs. 135–195 F g⁻¹ for Pure NiO Films

A Ni₂O₃–NiCx core-shell nanoparticle composite electrode, fabricated on SnO₂/glass via a combined liquid/liquid interfacial reaction and low-temperature pyrolysis, delivered a specific capacitance of 796 F g⁻¹ at a high current density of 24 A g⁻¹ in 1.0 M KOH electrolyte, with remarkable cycling stability [1]. By comparison, pure NiO thin films prepared by cathodic deposition and post-heating at 300 °C achieved specific capacitances of only 135 F g⁻¹ (on nickel foil) and 195 F g⁻¹ (on graphite) under comparable alkaline conditions [2]. Although the Ni₂O₃–NiCx system includes a conductive carbon component, the core Ni₂O₃ phase provides the faradaic pseudocapacitance that underpins the roughly 4–6× performance advantage over pure NiO films.

Supercapacitors Energy storage Electrode materials

Oxidant Regenerability: Closed-Loop NiO₂ → NiO → NiO₂ Recovery Cycle Not Available with MnO₂ or Cr(VI) Reagents

During alcohol oxidation, oxo(oxonickeliooxy)nickel (NiO₂) is stoichiometrically reduced to nickel(II) oxide (NiO), which can be recovered by filtration, washed, and re-oxidized to active NiO₂ by treatment with potassium hypochlorite (KClO) or sodium hypochlorite (NaClO) solution [1]. This regeneration cycle has been demonstrated across multiple studies: spent NiO₂ is stirred with ~10× quantity of KClO for 30 minutes, filtered, washed, and dried to restore oxidative activity [2]. In contrast, MnO₂ spent from oxidation reactions cannot be regenerated by simple chemical treatment—re-activation requires complex processing—and Cr(VI)-based oxidants are irreversibly reduced to Cr(III), generating toxic waste streams that require dedicated disposal. The regenerability of nickel peroxide was explicitly noted as an advantage over MnO₂ in the 1967 comparative study [3].

Green chemistry Reagent recycling Sustainable oxidation

Thermal Lability and Reactive Oxygen Release at Moderate Temperature vs. Refractory Stability of NiO

Oxo(oxonickeliooxy)nickel (as Ni₂O₃ or NiO₂·xH₂O) decomposes at approximately 600 °C, releasing oxygen and reverting to NiO [1]. This thermal lability stands in stark contrast to nickel(II) oxide (NiO), which melts at approximately 1984 °C and remains chemically stable across a broad temperature range [2]. The decomposition behavior of the higher nickel oxide makes it suitable as a solid-state oxygen source or reactive intermediate in processes where controlled oxygen release at moderate temperatures is required—applications for which the refractory NiO is entirely unsuitable. Conversely, for high-temperature applications exceeding 600 °C, NiO is the appropriate choice, but it cannot fulfill the low-temperature oxidative function.

Thermal analysis Materials chemistry Reactive intermediate selection

Oxo(oxonickeliooxy)nickel: High-Impact Application Scenarios Supported by Quantitative Differentiation Evidence


Chemoselective Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds with Reduced Reagent Excess

In preparative organic synthesis where selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is required, oxo(oxonickeliooxy)nickel offers a quantifiable advantage over active MnO₂: approximately 2.8-fold higher yield for benzaldehyde from benzyl alcohol, with only 1–2× theoretical equivalent needed versus several to several tens of times for MnO₂ [1]. Solvent-free grinding protocols with silica gel support achieve 71–93% yields in 5–10 minutes, compared to 1–7 hours for conventional solution-phase methods [2]. The spent oxidant (NiO) is recoverable and regenerable by KClO treatment, enabling closed-loop reuse [3]. This scenario is particularly suited to medicinal chemistry and natural product derivatization laboratories where substrate scarcity demands high-yield, low-excess oxidant protocols.

Supercapacitor Electrode Fabrication Leveraging Ni₂O₃-Based High Specific Capacitance

For electrochemical energy storage device development, Ni₂O₃–NiCx core-shell composite electrodes deliver a specific capacitance of 796 F g⁻¹ at 24 A g⁻¹ in 1.0 M KOH [1], representing a 4–6× improvement over pure NiO film electrodes (135–195 F g⁻¹) [2]. This performance differential, attributed to the faradaic pseudocapacitance of the Ni₂O₃ core phase combined with enhanced electronic conductivity from the NiCx shell component, makes oxo(oxonickeliooxy)nickel-derived materials a compelling choice for asymmetric supercapacitor positive electrodes where high gravimetric capacitance and rate capability are prioritized over the more modest performance of conventional NiO electrodes.

Urea Electrooxidation Catalysis for Energy Conversion and Wastewater Treatment

Nickel peroxide, identified at the molecular level as nickel superoxyhydroxide containing a Ni(OO)(OH)Ni five-membered ring active site, exhibits a 6.4-fold increase in electrocatalytic activity for urea oxidation compared to conventional nickel hydroxide/oxyhydroxide materials [1]. This activity enhancement is directly relevant to urea-assisted hydrogen production (reducing the thermodynamic barrier for water electrolysis), direct urea fuel cells, and electrochemical remediation of urea-rich wastewater. Procurement of nickel peroxide rather than standard Ni(OH)₂ or NiO for these applications enables lower operational overpotentials and higher current densities at equivalent catalyst loading.

Solid-State Reactive Oxygen Source for Moderate-Temperature Materials Processing

The thermal decomposition of oxo(oxonickeliooxy)nickel at approximately 600 °C with concomitant oxygen release [1] positions this compound as a controlled solid-state oxidant for materials synthesis and processing applications where external oxygen gas introduction is impractical or where localized oxygen delivery is advantageous. In contrast, NiO remains completely inert at these temperatures (mp ~1984 °C) [2], making it unsuitable for the same function. Potential applications include solid-state synthesis of complex oxides, in situ oxidation of metal or alloy surfaces, and oxygen-generating formulations for specialized pyrotechnic or chemical oxygen source devices.

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